Cas no 912763-68-9 (5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde)
5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
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- MDL: MFCD07380533
- Inchi: 1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H
- InChI Key: NFUXIXPXPWWFCY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(C=O)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Topological Polar Surface Area: 32.9
5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052023-1g |
5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 95% | 1g |
$1320 | 2024-07-20 | |
| Enamine | EN300-21939-1g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-21939-5g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 5g |
$3894.0 | 2023-09-16 | ||
| Enamine | EN300-21939-10g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 10g |
$5774.0 | 2023-09-16 | ||
| Enamine | EN300-21939-0.05g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-21939-0.1g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-21939-0.25g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-21939-0.5g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-21939-1.0g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-21939-2.5g |
5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
912763-68-9 | 2.5g |
$2631.0 | 2023-09-16 |
5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
Recent Advances in the Study of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 912763-68-9)
The compound 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 912763-68-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the unique structural features of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, which make it a promising scaffold for the design of novel bioactive molecules. The presence of the fluorophenyl group and the aldehyde functionality provides opportunities for further chemical modifications, enabling the exploration of diverse pharmacological properties. Researchers have successfully synthesized this compound using optimized protocols, ensuring high yields and purity, which are critical for subsequent biological evaluations.
In vitro and in vivo studies have demonstrated that 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde exhibits notable activity against a range of biological targets. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may possess anticancer properties, particularly in targeting certain kinase enzymes that are overexpressed in various cancer types. These findings underscore the compound's versatility and its potential as a lead molecule for further drug development.
Mechanistic studies have further elucidated the interactions of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde with its biological targets. Structural analyses, including X-ray crystallography and molecular docking simulations, have provided insights into the binding modes and key molecular interactions. These studies have revealed that the fluorophenyl group plays a crucial role in enhancing the compound's affinity for its targets, while the aldehyde moiety facilitates covalent interactions with nucleophilic residues in the active sites of enzymes.
Despite these promising results, challenges remain in the development of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and preclinical studies. Researchers are currently exploring various derivatives and analogs to improve the compound's pharmacokinetic and pharmacodynamic profiles, with the goal of advancing it to clinical trials.
In conclusion, 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 912763-68-9) represents a valuable chemical entity with significant potential in medicinal chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. Continued research efforts are expected to yield deeper insights into its mechanisms of action and therapeutic applications, paving the way for the development of novel drugs targeting a variety of diseases.
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